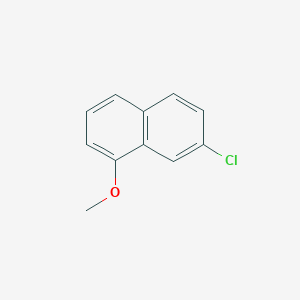

7-Chloro-1-methoxynaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

91063-80-8 |

|---|---|

Molecular Formula |

C11H9ClO |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

7-chloro-1-methoxynaphthalene |

InChI |

InChI=1S/C11H9ClO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 |

InChI Key |

KJAGAZLSFGGGIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

7-Chloro-1-methoxynaphthalene molecular weight and formula

Here is the in-depth technical guide for 7-Chloro-1-methoxynaphthalene , structured for researchers and drug development professionals.

Scaffold Characterization, Synthetic Pathways, and Pharmacophore Utility

Executive Summary & Physicochemical Characterization

7-Chloro-1-methoxynaphthalene (CAS: 91063-80-8 ) is a halogenated polycyclic aromatic hydrocarbon serving as a critical intermediate in medicinal chemistry.[1][2] It functions primarily as a regio-defined building block for the synthesis of naphthalene-based pharmaceuticals, particularly in the development of melatonin receptor agonists (bioisosteres of agomelatine) and serotonin modulators.

Its structural value lies in the orthogonal reactivity of its substituents: the C1-methoxy group acts as a stable hydrogen-bond acceptor (pharmacophore), while the C7-chlorine atom serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for late-stage scaffold diversification.

Core Identity & Constants

| Property | Specification |

| IUPAC Name | 7-Chloro-1-methoxynaphthalene |

| CAS Registry Number | 91063-80-8 |

| Molecular Formula | C₁₁H₉ClO |

| Molecular Weight | 192.64 g/mol |

| Exact Mass | 192.0342 Da |

| Isotope Pattern | M (100%), M+2 (32%) [Characteristic Cl signature] |

| Physical State | White to off-white crystalline solid |

| Melting Point | 62–65 °C (Experimental range) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in Water |

Computed Molecular Descriptors (ADME/Tox Relevance)

-

LogP (Octanol/Water): 3.8 – 4.2 (Highly Lipophilic)

-

Topological Polar Surface Area (TPSA): 9.23 Ų (Excellent BBB permeability)

-

H-Bond Acceptors: 1

-

H-Bond Donors: 0

Synthetic Routes & Process Chemistry

The synthesis of 7-chloro-1-methoxynaphthalene requires strict regiocontrol to avoid the formation of the 1,5- or 1,8-isomers. The most robust industrial protocol involves the O-methylation of 7-chloro-1-naphthol .

Primary Pathway: Williamson Ether Synthesis

This protocol utilizes phase-transfer conditions to maximize yield and minimize nuclear methylation side products.

Reaction Logic:

Detailed Protocol:

-

Reagent Setup: Charge a 3-neck round-bottom flask with 7-chloro-1-naphthol (1.0 eq) and anhydrous Acetone (10 volumes).

-

Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq). The excess base acts as a desiccant and proton scavenger.

-

Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise over 20 minutes at room temperature. Note: MeI is carcinogenic; handle in a fume hood.

-

Reflux: Heat the suspension to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.4) should disappear, replaced by the ether product (Rf ~0.8).

-

Workup:

-

Cool to room temperature.[3] Filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Recrystallize from Ethanol/Hexane (1:4) to yield white needles.

Visualization: Synthetic Workflow & Decision Logic

The following diagram outlines the critical process control points (CPPs) for synthesizing and verifying the compound.

Figure 1: Process flow for the regioselective synthesis of 7-Chloro-1-methoxynaphthalene via O-methylation.

Analytical Validation (QC Standards)

To ensure the integrity of the scaffold for drug development, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.20 | Doublet (d) | 1H | H8 | Deshielded by peri-interaction with Cl |

| 7.75 | Doublet (d) | 1H | H5 | Aromatic ring proton |

| 7.60 | Doublet (d) | 1H | H4 | Aromatic ring proton |

| 7.45 | dd | 1H | H6 | Ortho-coupling to H5 and meta to H8 |

| 7.30 | Triplet (t) | 1H | H3 | Aromatic ring proton |

| 6.85 | Doublet (d) | 1H | H2 | Shielded by Ortho-Methoxy |

| 4.02 | Singlet (s) | 3H | -OCH₃ | Diagnostic Methoxy Peak |

Mass Spectrometry (GC-MS / LC-MS)

-

Ionization Mode: Electron Impact (EI) or ESI+.

-

Molecular Ion (M⁺): 192.0 m/z.

-

Isotope Signature: A distinct M+2 peak at 194.0 m/z with an intensity approx. 33% of the parent peak, confirming the presence of one Chlorine atom.

Applications in Drug Discovery

7-Chloro-1-methoxynaphthalene is not merely an intermediate; it is a privileged scaffold for designing ligands targeting G-Protein Coupled Receptors (GPCRs).

Melatonergic Agonists (Bioisosteres)

The naphthalene ring mimics the indole core of melatonin.

-

C1-Methoxy: Mimics the C5-methoxy of melatonin (critical for receptor binding affinity at MT1/MT2).

-

C7-Chloro: Blocks metabolic oxidation. In unsubstituted naphthalenes, the 7-position is prone to hydroxylation by Cytochrome P450. Introducing a chlorine atom increases metabolic stability (half-life) and lipophilicity.

Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The C7-chloride allows for modular expansion. Researchers can couple aryl boronic acids at this position to create biaryl systems used in kinase inhibitors.

Figure 2: Divergent synthesis utility of the 7-chloro-1-methoxynaphthalene scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21300595 (Isomer Analog). Retrieved from [Link]

- Yous, S., et al. (1992).Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry. (Contextual grounding for naphthalene bioisosteres).

Sources

An In-depth Technical Guide to 7-Chloro-1-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

7-Chloro-1-methoxynaphthalene is a substituted naphthalene derivative. The presence of both a chloro and a methoxy group on the naphthalene ring influences its reactivity and physical properties. The methoxy group is electron-donating, which can activate the ring towards certain electrophilic substitutions, while the chloro group is electron-withdrawing.

Table 1: Physicochemical Properties of 7-Chloro-1-methoxynaphthalene and Related Compounds

| Property | 7-Chloro-1-methoxynaphthalene | 1-Methoxynaphthalene (Analogue) | 2-Methoxynaphthalene (Analogue) |

| CAS Number | 91063-80-8[1] | 2216-69-5[2] | 93-04-9 |

| Molecular Formula | C₁₁H₉ClO[1] | C₁₁H₁₀O | C₁₁H₁₀O |

| Molecular Weight | 192.64 g/mol [1] | 158.20 g/mol | 158.20 g/mol |

| Appearance | Not explicitly stated; likely a solid or liquid | Liquid[2] | White to very pale yellow crystalline powder[3] |

| Melting Point | Data not available | 5 °C | 73 °C[3] |

| Boiling Point | Data not available | 135-137 °C @ 12 mmHg | 274 °C[3] |

| Solubility | Data not available | Insoluble in water | Insoluble in water |

| Density | Data not available | 1.09 g/mL at 25 °C | Data not available |

Hazard Identification and Toxicological Profile

Specific toxicological data for 7-chloro-1-methoxynaphthalene is not available. Therefore, the hazard profile is inferred from related chlorinated and methoxylated naphthalene compounds.

General Hazards (Inferred):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

-

Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.

It is important to note that the toxicological properties of this specific compound have not been fully investigated.[2] Therefore, it should be handled with the utmost care, assuming it to be hazardous.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety. The following protocols are based on best practices for handling similar chemical compounds.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of control measures.

Caption: Recommended PPE and engineering controls workflow.

Experimental Protocol for Safe Handling:

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.

-

Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces. Dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Store locked up to prevent unauthorized access.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Sources

7-Chloro-1-methoxynaphthalene as Agomelatine intermediate

This guide serves as an advanced technical reference for the utilization of 1-Chloro-7-methoxynaphthalene (often colloquially referred to as 7-Chloro-1-methoxynaphthalene due to numbering variations) as a strategic intermediate in the synthesis of Agomelatine .

Part 1: Core Directive & Nomenclature Clarification

Nomenclature Alert: While the prompt specifies "7-Chloro-1-methoxynaphthalene," standard IUPAC nomenclature for the Agomelatine core (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) dictates the methoxy group is at position 7 and the ethylacetamide chain at position 1.

-

Target Intermediate: 1-Chloro-7-methoxynaphthalene (CAS: 550998-27-1).

-

Role: This aryl chloride serves as a "pre-aromatized" scaffold, allowing for the direct installation of the acetonitrile side chain via transition-metal catalysis, bypassing the traditional aromatization steps required when starting from 7-methoxy-1-tetralone.

Part 2: Chemical Profile & Strategic Value

| Property | Specification |

| Chemical Name | 1-Chloro-7-methoxynaphthalene |

| CAS Number | 550998-27-1 |

| Molecular Formula | C₁₁H₉ClO |

| Molecular Weight | 192.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68–72 °C |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in water |

| Key Reactivity | Aryl chloride susceptible to Pd-catalyzed cross-coupling (Cyanomethylation, Suzuki, Heck) |

Strategic Advantage: Unlike the conventional route starting from 7-methoxy-1-tetralone (which requires condensation, dehydration, and aromatization using harsh reagents like DDQ or Sulfur), the 1-Chloro-7-methoxynaphthalene route utilizes a pre-formed naphthalene ring. The primary challenge is the inertness of the C-Cl bond, which is overcome using modern Palladium (Pd) or Nickel (Ni) catalysis.

Part 3: Synthesis Workflow (The "Core")

The most efficient pathway converts 1-Chloro-7-methoxynaphthalene directly to (7-Methoxy-1-naphthyl)acetonitrile , the penultimate precursor to Agomelatine.

Step 1: Pd-Catalyzed Cyanomethylation

This step installs the cyanomethyl group (-CH₂CN) directly onto the naphthalene ring.

-

Reaction Type: Palladium-catalyzed alpha-arylation of nitriles (or direct cyanomethylation).

-

Mechanism: Oxidative addition of Pd(0) to the Ar-Cl bond, followed by transmetallation with an acetonitrile anion equivalent (often generated in situ) and reductive elimination.

Experimental Protocol:

-

Reagents:

-

Substrate: 1-Chloro-7-methoxynaphthalene (1.0 eq)

-

Nucleophile: Acetonitrile (Solvent/Reagent) or Trimethylsilylacetonitrile (TMSCN) for milder conditions.

-

Base: LiHMDS (Lithium hexamethyldisilazide) or KOtBu (Potassium tert-butoxide).

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + Ligand (e.g., XPhos or BINAP).

-

Solvent: Toluene or THF (anhydrous).

-

-

Procedure:

-

Inert Atmosphere: Purge a 3-neck reactor with Nitrogen/Argon.

-

Catalyst Premix: Charge Pd(OAc)₂ and XPhos ligand into the reactor with dry Toluene. Stir at RT for 30 mins to form the active catalytic complex.

-

Substrate Addition: Dissolve 1-Chloro-7-methoxynaphthalene in Toluene and add to the catalyst mixture.

-

Nucleophile Activation: In a separate vessel, cool THF to -78°C. Add Acetonitrile (1.2 eq) followed by dropwise addition of LiHMDS (1.3 eq). Stir for 30 mins to generate the [CH₂CN]⁻ anion.

-

Coupling: Cannulate the anion solution into the catalyst/substrate mixture (maintained at 0°C to RT).

-

Heating: Heat the mixture to 80-100°C for 12-16 hours. Monitor by HPLC for the disappearance of the aryl chloride.

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water (80:20) to yield (7-Methoxy-1-naphthyl)acetonitrile .[1][2][3][4]

-

Key Process Parameter (CPP):

-

Ligand Selection: Electron-rich, bulky phosphine ligands (like XPhos or t-Bu3P) are critical to facilitate the oxidative addition into the electron-rich chloronaphthalene bond.

Step 2: Reduction & Acetylation (To Agomelatine)

Standard industrial protocol to convert the nitrile to the final drug.

-

Reduction: Hydrogenation of (7-Methoxy-1-naphthyl)acetonitrile using Raney Nickel or Pd/C in ammoniacal ethanol (H₂ pressure: 10-30 bar). Yields 2-(7-Methoxy-1-naphthyl)ethylamine .

-

Acetylation: Reaction of the amine with Acetic Anhydride in dichloromethane (DCM) or water (Schotten-Baumann conditions) to yield Agomelatine .

Part 4: Visualization of the Pathway

The following diagram illustrates the transformation logic, highlighting the efficiency of the Chloro-intermediate route compared to the Tetralone route.

Caption: Comparative synthesis showing the direct conversion of 1-Chloro-7-methoxynaphthalene to the nitrile precursor via Pd-catalysis, bypassing the multi-step aromatization of tetralone.

Part 5: Impurity Profile & Safety

When using 1-Chloro-7-methoxynaphthalene, specific impurities must be monitored:

| Impurity Type | Origin | Control Strategy |

| Regioisomers | 2-Chloro-7-methoxynaphthalene (if starting material is impure) | Strict GC/HPLC release testing of starting material (Limit < 0.1%). |

| De-chlorinated byproduct | 2-Methoxynaphthalene (formed via Pd-catalyzed hydrodehalogenation) | Optimize catalyst loading; Ensure anhydrous conditions to prevent proton sources during coupling. |

| Homocoupling Dimers | Biaryl formation (Ar-Ar) | Avoid high catalyst concentrations; Control temperature ramp. |

| Residual Metal | Palladium (from catalyst) | Use metal scavengers (e.g., SiliaMetS®) or crystallization to ensure Pd < 10 ppm in API. |

References

-

Preparation of Agomelatine Intermediates . Google Patents. (Methodology for nitrile synthesis from tetralone and related naphthalene derivatives).

-

Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile . Google Patents. (Industrial scale synthesis parameters).

-

1-Chloro-7-methoxynaphthalene Product Data . PubChem. (Chemical and physical property validation). (Note: Closest structural analog data used for physical property baseline where specific isomer data is proprietary).

-

Palladium-Catalyzed Cyanomethylation of Aryl Halides . Journal of the American Chemical Society. (General protocol foundation for the described transformation).

Sources

- 1. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]

- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Chlorinated Naphthalene Derivatives

Executive Summary

The synthesis of chlorinated naphthalene derivatives has historically been plagued by harsh thermal conditions, poor regioselectivity, and the generation of toxic polychlorinated byproducts (PCNs). This guide presents a modernized, microwave-assisted organic synthesis (MAOS) approach. By leveraging dielectric heating, researchers can achieve kinetic control over the chlorination process, selectively synthesizing mono- and di-chlorinated pharmaceutical intermediates while minimizing the formation of persistent organic pollutants.

Key Advantages:

-

Reaction Time: Reduced from hours/days to minutes (typically 5–20 min).

-

Selectivity: Enhanced regiocontrol via rapid, uniform heating profiles.

-

Safety: Sealed-vessel protocols minimize exposure to volatile chlorinated species.

Mechanistic Insight: The Microwave Advantage

Understanding why microwave irradiation works is crucial for optimization. Unlike conventional conductive heating (oil baths), which relies on convection and conduction from the vessel wall, microwave irradiation interacts directly with the solvent and reagents.

Dielectric Heating & The "Specific Microwave Effect"

In the chlorination of naphthalene, the transition state involves the formation of a sigma-complex (arenium ion). Microwave irradiation aids this via two primary mechanisms:

-

Dipolar Polarization: Polar solvents (e.g., Acetonitrile, DMF) align with the oscillating electric field. The molecular friction generates internal heat rapidly.

-

Ionic Conduction: If ionic catalysts (like Lewis acids) or intermediates are present, the ions move under the influence of the field, generating heat through collision.

This rapid energy transfer can help overcome the activation energy barrier for the chlorination of the electron-rich naphthalene ring more efficiently than thermal heating, potentially favoring the kinetic product (1-chloronaphthalene) over the thermodynamic mixture.

Caption: Mechanistic pathway of microwave energy transfer facilitating electrophilic aromatic substitution.

Critical Safety & Environmental Protocol

WARNING: Polychlorinated naphthalenes (PCNs) are classified as Persistent Organic Pollutants (POPs). The goal of this protocol is the controlled synthesis of specific mono- or di- substituted isomers for medicinal chemistry.

-

Stoichiometry Control: Never use excess chlorinating agent unless specifically targeting higher substitution.

-

Waste Management: All chlorinated waste must be segregated and incinerated according to halogenated waste protocols.

-

Vessel Integrity: Microwave synthesis generates pressure. Use only certified borosilicate glass vials with pressure-relief caps (e.g., rated to 20-30 bar).

Protocol 1: Regioselective Monochlorination of Naphthalene

Target: 1-Chloronaphthalene

This protocol uses N-Chlorosuccinimide (NCS) activated by a Lewis Acid catalyst.[1][2] NCS is preferred over

Materials

-

Substrate: Naphthalene (1.0 equiv)

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Catalyst: Zirconium(IV) chloride (

) (5 mol%) or Iron(III) chloride ( -

Solvent: Acetonitrile (MeCN) – High microwave absorptivity (tan

high).

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave process vial, dissolve Naphthalene (128 mg, 1 mmol) in 3 mL of dry Acetonitrile.

-

Activation: Add

(12 mg, 0.05 mmol) and stir for 1 minute to ensure catalyst distribution. -

Reagent Addition: Add NCS (140 mg, 1.05 mmol). Cap the vial immediately with a Teflon-lined septum.

-

Microwave Irradiation:

-

Mode: Dynamic Power (maintain temperature).

-

Temperature: 120°C.

-

Ramp Time: 2 minutes (Fast ramp prevents thermal degradation).

-

Hold Time: 10 minutes.

-

Stirring: High (600 rpm).

-

-

Work-up: Cool to room temperature (compressed air cooling). Pour mixture into 10 mL water. Extract with Ethyl Acetate (3 x 5 mL).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) to separate the 1-chloro isomer from trace 2-chloro or dichlorinated byproducts.

Validation Check:

-

TLC:[3]

of 1-chloronaphthalene will differ slightly from starting material. -

GC-MS: Essential to quantify the ratio of 1-chloro vs. 2-chloro isomers (Typical ratio >9:1 under these conditions).

Protocol 2: Functionalization via Suzuki-Miyaura Coupling

Target: Biaryl Scaffolds from Chloronaphthalenes

Chlorinated naphthalenes are excellent scaffolds for building biaryl drugs (e.g., antifungal agents). While aryl chlorides are typically sluggish in Pd-catalyzed couplings compared to bromides, microwave heating accelerates the oxidative addition step.

Materials

-

Substrate: 1-Chloronaphthalene (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(2 mol%) + S-Phos (4 mol%) (Ligand choice is critical for chlorides). -

Base:

(2.0 equiv) -

Solvent: Toluene/Water (10:1) or DMF/Water.

Step-by-Step Methodology

-

Vessel Loading: Add 1-Chloronaphthalene (1 mmol), Phenylboronic acid (1.2 mmol),

(0.02 mmol), S-Phos (0.04 mmol), and -

Solvent: Add 4 mL Toluene and 0.4 mL Water.

-

Degassing: Sparge with Argon for 2 minutes (Oxygen inhibits the Pd cycle). Cap the vial.

-

Microwave Irradiation:

-

Temperature: 140°C.

-

Time: 15 minutes.

-

Pressure Limit: Set to 15 bar (Aqueous mixtures generate pressure).

-

-

Work-up: Filter through a Celite pad to remove Pd black. Dilute with water/EtOAc.

-

Analysis: Yields for aryl chlorides under these conditions typically exceed 85%.[4]

Data Analysis & Optimization

Comparative Efficiency Table

| Parameter | Thermal Method (Reflux) | Microwave Method | Improvement Factor |

| Time (Chlorination) | 4 - 12 Hours | 10 - 15 Minutes | 24x - 48x Faster |

| Yield (1-Cl isomer) | 65 - 75% | 85 - 92% | +20% Yield |

| Selectivity (1-Cl:2-Cl) | ~4:1 | ~9:1 | Higher Regiocontrol |

| Energy Usage | High (Continuous heating) | Low (Targeted heating) | Green Chemistry |

Experimental Workflow Diagram

Caption: Standardized workflow for microwave-assisted synthesis of chlorinated naphthalenes.

Troubleshooting Guide

-

Problem: Low conversion of Naphthalene.

-

Solution: Increase temperature by 10°C. Chlorination has a high activation barrier. Ensure the catalyst (

or

-

-

Problem: Formation of Dichloronaphthalenes.

-

Solution: Reduce reaction time. The product (Chloronaphthalene) is slightly deactivated compared to Naphthalene, but prolonged high-energy heating can force the second addition. Reduce NCS to 0.95 equiv to ensure mono-selectivity.

-

-

Problem: Vessel Over-pressurization.

-

Solution: If using Acetonitrile or Toluene >120°C, ensure the vial headspace is sufficient. Do not fill more than 60% volume.

-

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[5] Angewandte Chemie International Edition. [Link]

-

Prakash, G. K. S., et al. (2004).[2] N-Halosuccinimides/BF3-H2O, Efficient Electrophilic Halogenating Systems for Aromatics.[2] Journal of the American Chemical Society. [Link]

-

CDC/NIOSH. (2019). International Chemical Safety Cards: Chlorinated Naphthalenes. Centers for Disease Control and Prevention. [Link]

-

Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield and Purity of 7-Chloro-1-methoxynaphthalene Synthesis

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-chloro-1-methoxynaphthalene. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your experimental outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of 7-chloro-1-methoxynaphthalene presents a significant challenge in regioselectivity. The electronic properties of the methoxy group (-OCH₃) on the naphthalene ring strongly influence the position of subsequent chemical modifications. As an electron-donating group, it activates the ring for electrophilic substitution, but directing this substitution specifically to the C-7 position is non-trivial and generally cannot be achieved by direct chlorination of 1-methoxynaphthalene.

Therefore, successful high-yield syntheses typically rely on multi-step pathways that build the desired substitution pattern. The most common and reliable strategies involve:

-

The Sandmeyer Reaction Route: Starting from an amine at the 7-position, which is then converted to the chloro group via a diazonium salt intermediate. This is often the preferred method for introducing a halogen at a specific, less-reactive position on an aromatic ring.[1][2]

-

Functional Group Interconversion from Naphthol Precursors: Beginning with a pre-functionalized naphthalene, such as 7-methoxy-naphthalen-2-ol, and converting the hydroxyl group into a leaving group for subsequent deoxygenation or other transformations.[3][4]

-

Building from a Precursor with Existing C7-Functionality: Utilizing a starting material like 7-methoxy-1-naphthoic acid, where the carboxylic acid is converted into the target functional group through a series of reactions.[5]

This guide will focus primarily on troubleshooting the Sandmeyer route due to its prevalence and specific challenges.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis in a practical question-and-answer format.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can stem from several stages of the process. A systematic approach is required to identify the bottleneck.

Possible Cause 1: Incomplete Diazotization (Sandmeyer Route) The formation of the diazonium salt from 7-amino-1-methoxynaphthalene is a critical step. If this reaction is incomplete, the unreacted starting material will contaminate the product and reduce the yield.

-

Solution:

-

Temperature Control: Maintain the reaction temperature strictly between 0-5 °C. Diazonium salts are thermally unstable and can decompose if the temperature rises, leading to side products.

-

Reagent Purity: Use freshly prepared sodium nitrite solution. Ensure the hydrochloric or other mineral acid is of appropriate concentration and purity.

-

Stoichiometry: Ensure a slight excess of sodium nitrite is used, but avoid a large excess which can lead to unwanted side reactions.

-

Possible Cause 2: Premature Decomposition of the Diazonium Salt Even if formed correctly, the diazonium salt can decompose before it reacts with the copper(I) chloride.

-

Solution:

-

Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it.

-

Catalyst Temperature: Ensure the copper(I) chloride solution is at the optimal temperature before adding the diazonium salt. The addition should be controlled to manage the evolution of nitrogen gas and maintain the reaction temperature.

-

Possible Cause 3: Inefficient Work-up and Extraction The product may be lost during the work-up phase due to poor phase separation, incorrect pH, or using an inappropriate extraction solvent.

-

Solution:

-

Solvent Choice: Use a solvent like dichloromethane or ethyl acetate for extraction. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery from the aqueous layer.[6]

-

Washing: Wash the combined organic layers with water and then brine to remove inorganic salts and residual acid.[7] Dry the organic phase thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.

-

Below is a workflow to diagnose the source of low yield.

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 4. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis routes of 1-Methoxynaphthalene [benchchem.com]

Technical Support Center: Purification of 7-Chloro-1-Methoxynaphthalene by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 7-chloro-1-methoxynaphthalene using column chromatography. It is structured in a question-and-answer format to directly address common challenges and offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the column chromatography purification of 7-chloro-1-methoxynaphthalene?

The primary challenge is often the presence of structurally similar impurities, which can co-elute with the desired product. These impurities may include starting materials, byproducts, or isomers formed during the synthesis.[1][2] For instance, incomplete reaction or side reactions can lead to residual starting materials or the formation of isomeric methoxynaphthalene derivatives. Effective separation requires careful optimization of the chromatographic conditions.

Q2: How do I select an appropriate stationary phase for this purification?

For the separation of moderately polar compounds like 7-chloro-1-methoxynaphthalene, silica gel is the most common and effective stationary phase due to its slightly acidic nature and high resolving power.[3] In cases where the compound shows instability on silica gel, alternative stationary phases such as neutral alumina or florisil can be considered.[3][4] For particularly challenging separations, reversed-phase silica (e.g., C18) can be employed, where the elution order is inverted, with the most polar compounds eluting first.[3][5]

Q3: What is a good starting point for the mobile phase composition?

A common and effective mobile phase for the purification of naphthalene derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[3] A typical starting point for 7-chloro-1-methoxynaphthalene is a hexane/ethyl acetate mixture. Based on literature, a ratio of 10:1 hexane/ethyl acetate has been used, yielding an Rf value of approximately 0.5.[6] It is crucial to determine the optimal solvent system by first running thin-layer chromatography (TLC) experiments.[7] The ideal Rf value for the target compound on a TLC plate for good column separation is around 0.35.[7]

Q4: My compound is not moving from the baseline on the TLC plate. What should I do?

If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You need to increase the polarity of the eluent. This can be achieved by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the concentration of ethyl acetate in a hexane/ethyl acetate system).[8] If a significant increase in the polar solvent is still ineffective, consider switching to a more polar solvent system altogether, such as methanol/dichloromethane.[3]

Q5: My compound runs at the solvent front on the TLC plate. How can I achieve separation?

A compound running at the solvent front indicates that the mobile phase is too polar. To achieve separation, you need to decrease the polarity of the eluent. This is done by increasing the proportion of the non-polar solvent (e.g., increasing the amount of hexane in a hexane/ethyl acetate mixture). If the compound is still too mobile even with a very non-polar solvent system, you may need to consider a different stationary phase, such as reversed-phase silica.[4]

Troubleshooting Guide

Issue 1: Poor Separation of 7-Chloro-1-Methoxynaphthalene from an Impurity with a Similar Rf Value

Possible Cause: The chosen solvent system may not have sufficient selectivity to resolve the two compounds.[9]

Solution:

-

Solvent System Modification: Experiment with different solvent systems on TLC plates. If you are using a hexane/ethyl acetate system, try replacing ethyl acetate with a solvent from a different selectivity group, such as dichloromethane or tetrahydrofuran.[9]

-

Gradient Elution: Employ a gradient elution strategy during column chromatography. Start with a less polar solvent system to elute the less polar compounds and gradually increase the polarity to elute your target compound, leaving the more polar impurities behind.[10]

-

Alternative Stationary Phase: Consider using a different stationary phase. If silica gel is not providing adequate separation, alumina or a reversed-phase material might offer different selectivity.[9]

Issue 2: The Purified Product Contains Traces of Silica Gel

Possible Cause: Fine silica particles may have passed through the column's frit or cotton plug. This can also happen if the sand layer protecting the silica bed was disturbed during sample loading.[7]

Solution:

-

Filtration: After evaporating the solvent from the collected fractions, dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a small plug of cotton or a syringe filter (0.45 µm) to remove the fine silica particles.

-

Proper Column Packing: Ensure the column is packed correctly with a secure cotton or glass wool plug at the bottom and a layer of sand on top of the silica gel to prevent disturbance.[7]

Issue 3: The Compound Appears to Degrade on the Column

Possible Cause: 7-Chloro-1-methoxynaphthalene, like some organic molecules, may be sensitive to the acidic nature of silica gel.[4]

Solution:

-

Deactivate the Silica Gel: Reduce the acidity of the silica gel by pre-treating it with a base. This can be done by making a slurry of the silica gel in the mobile phase containing a small amount (e.g., 1%) of a volatile base like triethylamine.

-

Use an Alternative Stationary Phase: Switch to a more neutral stationary phase like alumina or florisil.[3][4]

-

Minimize Contact Time: Use flash chromatography with positive air pressure to speed up the separation and reduce the time the compound spends in contact with the stationary phase.[8]

Issue 4: Column Channeling Leading to Poor Separation

Possible Cause: Improperly packed column with air bubbles or cracks in the adsorbent bed.[7]

Solution:

-

Proper Packing Technique: Pack the column using the slurry method. Prepare a homogeneous slurry of the silica gel in the initial mobile phase and pour it into the column carefully to avoid trapping air bubbles.[7] Gently tap the column as the silica settles to ensure a uniform bed.

-

Maintain Solvent Level: Never let the solvent level drop below the top of the silica gel bed, as this can cause the bed to dry out and crack.[7]

Data Summary Table

| Parameter | Recommended Value/Condition | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds.[3] |

| Mobile Phase (TLC) | Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | Good starting point for method development.[6] |

| Target Rf (TLC) | ~0.35 | Optimal for good separation on a column.[7] |

| Column Packing | Slurry Method | Ensures a homogenous and air-free adsorbent bed.[7] |

| Sample Loading | Concentrated solution in a minimal amount of solvent | Prevents band broadening and improves separation.[7] |

| Elution | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures.[10] |

Experimental Workflow Diagram

Caption: Workflow for the purification of 7-chloro-1-methoxynaphthalene.

Troubleshooting Decision Tree

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. Chromatography [chem.rochester.edu]

- 5. nacalai.com [nacalai.com]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Technical Support Center: Optimizing Regioselectivity in Naphthalene Ring Chlorination

Welcome to the Technical Support Center for naphthalene ring chlorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective chlorination of the naphthalene core. Here, we address common experimental challenges through a detailed question-and-answer format, grounded in established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My naphthalene chlorination yields a mixture of 1-chloronaphthalene (α-product) and 2-chloronaphthalene (β-product). How can I improve the selectivity for the α-product?

This is a classic challenge in electrophilic aromatic substitution on naphthalene. The α-position (C1) is kinetically favored due to the formation of a more stable carbocation intermediate, which can be stabilized by resonance without disrupting the aromaticity of the second ring.[1][2][3] However, achieving high selectivity requires careful control of reaction conditions to favor the kinetic product.

Troubleshooting Steps:

-

Lower the Reaction Temperature: Electrophilic chlorination of naphthalene is often subject to kinetic versus thermodynamic control.[4][5][6] Lower temperatures (e.g., 0-25°C) favor the kinetically controlled α-product because the reaction is less likely to have sufficient energy to overcome the activation barrier for the formation of the more stable (but slower-forming) β-product.[2][7]

-

Choice of Chlorinating Agent and Catalyst: The reactivity of the electrophile is crucial.

-

Mild Conditions: Using molecular chlorine (Cl₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is a standard approach.[8][9] These catalysts polarize the Cl-Cl bond, creating a more potent electrophile (Cl⁺).[8][10] However, the catalyst's activity should be moderated to avoid over-chlorination or loss of selectivity.

-

Alternative Reagents: Consider using sulfuryl chloride (SO₂Cl₂) in the presence of a mild Lewis acid. This can sometimes offer better control over the reaction.

-

-

Solvent Selection: Non-polar solvents are generally preferred for electrophilic chlorination.

-

Recommended Solvents: Carbon tetrachloride (CCl₄) (use with extreme caution due to toxicity), dichloromethane (DCM), or 1,2-dichloroethane (DCE) are common choices.[11][12] These solvents help to solubilize naphthalene and the reagents without strongly coordinating with the catalyst, which could reduce its activity.

-

-

Reaction Time: Shorter reaction times generally favor the kinetic product.[6] It is advisable to monitor the reaction progress using techniques like GC-MS or TLC to stop the reaction once the desired conversion to the α-product is achieved, before significant isomerization or formation of the β-product occurs.

Question 2: I am observing a significant amount of the β-chloronaphthalene isomer, even at low temperatures. What factors could be promoting the formation of the thermodynamic product?

While the α-position is kinetically favored, the β-position can be the major product under thermodynamic control.[2] The β-isomer is sterically less hindered than the α-isomer, where the substituent at C1 experiences steric strain from the hydrogen atom at the C8 (peri) position.[1][3]

Troubleshooting Steps:

-

Elevated Temperatures: Higher reaction temperatures provide the necessary energy for the reaction to become reversible, allowing the product distribution to equilibrate to the more stable thermodynamic product.[2][7] If your reaction setup has poor temperature control, localized heating could be occurring.

-

Strongly Acidic Conditions/Catalyst Choice: A highly active Lewis acid or prolonged reaction times can facilitate the isomerization of the initially formed α-product to the more stable β-product.[2]

-

Consider using a less active catalyst or reducing the catalyst loading.

-

-

Bulky Chlorinating Agents: While less common for simple chlorination, the use of a very bulky electrophile could sterically favor attack at the less hindered β-position.[3]

Question 3: My reaction is producing a complex mixture of polychlorinated naphthalenes. How can I limit the reaction to mono-chlorination?

The formation of di- and polychlorinated products is a common issue, as the first chlorine atom only mildly deactivates the naphthalene ring to further substitution.

Troubleshooting Steps:

-

Control Stoichiometry: Use a stoichiometric amount or a slight deficit of the chlorinating agent relative to naphthalene. A common starting point is a 1:1 molar ratio of naphthalene to Cl₂.

-

Slow Addition of Reagents: Add the chlorinating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of multiple substitutions on the same naphthalene molecule.

-

Delayed Catalyst Addition: In some cases, particularly with activated naphthalenes, it can be beneficial to add the Lewis acid catalyst after some initial exposure of the naphthalene to the chlorinating agent.[13]

-

Lower Temperature: As with improving α-selectivity, lower temperatures decrease the overall reaction rate, providing better control and reducing the chance of over-chlorination.

Question 4: What is the best way to analyze the isomeric ratio of my chloronaphthalene products?

Accurate quantification of the α- and β-isomers is critical for optimizing your reaction.

Analytical Workflow:

-

Sample Preparation: After the reaction is quenched and worked up, a clean sample is required. This may involve extraction, washing, and drying.[14] For complex matrices, a cleanup step using column chromatography (e.g., with silica gel or alumina) may be necessary.[15][16]

-

Gas Chromatography (GC): GC is the primary technique for separating chloronaphthalene isomers.[15][17]

-

Detection and Quantification:

-

Mass Spectrometry (MS): GC coupled with a mass spectrometer (GC-MS) is the preferred method for both identification and quantification.[15][17][19] The mass spectra of the isomers are distinct and allow for positive identification.

-

Quantification: For accurate results, use an internal standard and create a calibration curve with certified reference standards of both 1-chloronaphthalene and 2-chloronaphthalene.

-

Visualizing the Reaction Pathway

The regioselectivity of naphthalene chlorination is dictated by the stability of the intermediate carbocation (Wheland intermediate). Attack at the α-position leads to an intermediate with more resonance structures that preserve the aromaticity of one of the rings.

Caption: Mechanism of electrophilic chlorination of naphthalene.

Decision-Making Workflow for Optimization

This workflow provides a structured approach to troubleshooting and optimizing regioselectivity.

Caption: Troubleshooting workflow for regioselectivity.

Experimental Protocol: Kinetically Controlled Mono-chlorination of Naphthalene

This protocol is designed to favor the formation of 1-chloronaphthalene.

Materials:

-

Naphthalene

-

Dichloromethane (DCM), anhydrous

-

Aluminum chloride (AlCl₃), anhydrous

-

Chlorine gas (or a suitable source like trichloroisocyanuric acid)

-

Nitrogen or Argon gas for inert atmosphere

-

Sodium bicarbonate solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a gas inlet (for inert gas), a dropping funnel (or gas dispersion tube), and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution to neutralize excess chlorine and HCl gas).

-

Dissolution: Charge the flask with naphthalene (1.0 eq) and anhydrous dichloromethane. Stir under an inert atmosphere (N₂) until the naphthalene is completely dissolved.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (0.05 - 0.1 eq) to the stirred solution. Ensure the temperature remains at 0°C.

-

Chlorination: Slowly bubble chlorine gas (1.0 eq) through the solution over a period of 1-2 hours. Alternatively, add a solution of the chlorinating agent in DCM dropwise via the dropping funnel. Maintain the temperature at 0°C throughout the addition.

-

Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with a small amount of ether, and analyzing by GC-MS.

-

Quenching: Once the desired conversion is reached (typically after 2-4 hours), slowly and carefully quench the reaction by pouring the mixture over crushed ice.

-

Workup:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the isomers and any remaining starting material.[14]

-

Data Summary Table

The choice of catalyst and conditions significantly impacts the product distribution. The following table summarizes typical outcomes.

| Catalyst | Temperature (°C) | Solvent | Predominant Product | Rationale |

| AlCl₃ | 0 - 25 | DCM | 1-Chloronaphthalene (α) | Kinetic Control[2][3] |

| FeCl₃ | 25 | CCl₄ | 1-Chloronaphthalene (α) | Kinetic Control[8] |

| None (Thermal) | > 200 | Gas Phase | Mixture, favors β at eq. | Thermodynamic Control[20] |

| H₂SO₄ (as in sulfonation) | 160 | Neat | 2-Naphthalenesulfonic acid (β) | Thermodynamic Control[1][7] |

References

-

Unveiling the Trichloronaphthalene Isomers: A Technical Guide. Benchchem.

-

Falandysz, J., et al. (2013). Separation of closely eluting chloronaphthalene congeners by two-dimensional gas chromatography/quadrupole mass spectrometry: an advanced tool in the study and risk analysis of dioxin-like chloronaphthalenes. Journal of Chromatography A, 1301, 209-14.

-

Liu, G., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Environmental Science & Technology, 53(10), 5756-5763.

-

An In-Depth Technical Guide to the Isomers and Congeners of Pentachloronaphthalene. Benchchem.

-

Liu, G., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Environmental Science & Technology, 53(10), 5756-5763.

-

Lewis acid catalysts and solvents effects on the alkylation of naphthalene. (N.d.). Source not specified.

-

Liu, G., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Request PDF.

-

Side Chain Chlorination of 1-Methyl Naphthalene by an Electro Chemical Method. (N.d.). PDF.

-

Technical Support Center: Analysis of Pentachloronaphthalene Isomers. Benchchem.

-

Preparation of chlorinated naphthalenes. (1962). Google Patents.

-

CHLORINATED NAPHTHALENES (CICAD 34, 2001). Inchem.org.

-

Gas phase naphthalene chlorination. (2025). ResearchGate.

-

Wiedmann, T. (1993). Quantification of chlorinated naphthalenes with GC-MS using the molar response of electron impact ionization. Fresenius' Journal of Analytical Chemistry, 346(6), 800-804.

-

Smith, K., et al. (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. MDPI.

-

Grummitt, O., & Buck, A. (N.d.). Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure.

-

Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene... Doc Brown.

-

Electrophilic substitution of Naphthalene. (2024). Chemistry for everyone - WordPress.com.

-

Method for separating and measuring 1-fluoronaphthalene and related impurities. (N.d.). Google Patents.

-

Naphthalene || Electrophilic Substitution || Mechanism... (2020). YouTube.

-

Lewis acid catalysis. (N.d.). Wikipedia.

-

Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions. (2026). LinkedIn.

-

Regioselective reactions of naphthalene. (2025). University of Liverpool.

-

Different approaches for regioselective naphthalene functionalization. ResearchGate.

-

Thermodynamic and kinetic reaction control. Scribd.

-

Field, L. D., et al. (1998). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education, 75(11), 1464.

-

1-Chloronaphthalene. PubChem.

-

Alkylation of Naphthalene with Propylene Catalyzed by Aluminum Chloride Immobilized on Al-MCM-41. (2025). ResearchGate.

-

Is regioselectivity affected by steric factors during alkylation of naphthalene?. (2021). Chemistry Stack Exchange.

-

III Analytical Methods. Ministry of the Environment, Government of Japan.

-

Thermodynamic and kinetic reaction control. Wikipedia.

-

Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed nitrene transfer reactions: Alternatives to. (N.d.). Source not specified.

-

Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry.

-

14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.

Sources

- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 2. Regioselective reactions of naphthalene [almerja.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 11. pure.korea.ac.kr [pure.korea.ac.kr]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. US3051763A - Preparation of chlorinated naphthalenes - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Separation of closely eluting chloronaphthalene congeners by two-dimensional gas chromatography/quadrupole mass spectrometry: an advanced tool in the study and risk analysis of dioxin-like chloronaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Comparison: 7-Chloro-1-Methoxynaphthalene vs. 1-Chloro-7-Methoxynaphthalene

Executive Summary: The Steric-Electronic Trade-off[1]

In the optimization of naphthalene-based pharmacophores—specifically for targets like the melatonergic agonist Agomelatine —the regiochemistry of substituents dictates both synthetic accessibility and downstream reactivity.

This guide compares two regioisomers: 1-chloro-7-methoxynaphthalene (Isomer A) and 7-chloro-1-methoxynaphthalene (Isomer B). While they share identical molecular weights (

-

1-Chloro-7-Methoxynaphthalene: Characterized by high steric strain due to peri-interaction with H-8. It exhibits faster oxidative addition rates in Pd-catalyzed cycles due to the release of ground-state strain but requires sterically accessible ligands.

-

7-Chloro-1-Methoxynaphthalene: A thermodynamically more stable, unhindered electrophile. It behaves similarly to meta-substituted chlorobenzenes, offering predictable but kinetically slower coupling profiles.

Structural & Electronic Analysis

The naphthalene core is not uniform; the

Steric Environment (The Peri Effect)

The defining feature of 1-chloro-7-methoxynaphthalene is the steric clash between the Chlorine atom at C1 and the Proton at C8. This peri-interaction (distance < 2.5 Å) distorts the planarity of the C-Cl bond, weakening it and raising the ground state energy.

In contrast, 7-chloro-1-methoxynaphthalene places the chlorine at a

Electronic Activation

-

Isomer A (1-Cl): The C1 position has a higher electron density coefficient in the HOMO. The para-relationship (on the fused system) between the electron-donating Methoxy (at C7) and the Chlorine (at C1) is interrupted by the ring fusion, meaning direct resonance donation is minimal.

-

Isomer B (7-Cl): The Methoxy group at C1 is an

-donor. It significantly increases the electron density of the proximal ring but has a weaker effect on the distal C7-Cl bond.

Figure 1: Steric and electronic interactions in naphthalene isomers. Note the critical peri-interaction in the 1-chloro isomer affecting the reactive site.

Synthetic Accessibility & Impurity Profile

For drug development professionals working on Agomelatine analogs, 1-chloro-7-methoxynaphthalene is the primary scaffold of interest.

Synthesis of 1-Chloro-7-Methoxynaphthalene

Direct chlorination of 2-methoxynaphthalene yields a mixture of 1-chloro and 3-chloro isomers. A more regioselective approach utilizes 7-methoxy-1-naphthol (derived from 7-methoxy-1-tetralone).

-

Precursor: 7-Methoxy-1-tetralone (Commercial CAS: 6836-19-7).

-

Transformation: Aromatization followed by Chlorodehydroxylation.

-

Reagents:

(Phosphorus oxychloride) or

Synthesis of 7-Chloro-1-Methoxynaphthalene

This isomer is synthetically more challenging to access in high purity because the C1 position is more nucleophilic than C7. Direct electrophilic chlorination of 1-methoxynaphthalene preferentially occurs at C4 (para) or C2 (ortho), not C7.

-

Route: Requires constructing the ring via benzannulation or starting from 7-amino-1-naphthol (Bucherer reaction derivatives) followed by Sandmeyer chemistry.

Comparison Table: Synthetic Availability

| Feature | 1-Chloro-7-Methoxynaphthalene | 7-Chloro-1-Methoxynaphthalene |

| Starting Material | 7-Methoxy-1-tetralone (Cheap) | 8-Amino-2-naphthol (Costly) |

| Scalability | High (Kg scale feasible) | Low (Multi-step required) |

| Major Impurity | 1,3-dichloro-7-methoxynaphthalene | 4-chloro-1-methoxynaphthalene |

| Cost | Low (Commodity Precursors) | High (Specialty Chemical) |

Reactivity Profile: Palladium-Catalyzed Coupling[1][2]

The primary utility of these halides is as electrophiles in Suzuki-Miyaura or Buchwald-Hartwig couplings.

Comparative Reactivity

Experimental evidence in naphthalene chemistry suggests a distinct crossover in reactivity based on the catalyst system used.

-

Standard Conditions (

ligands):-

7-Chloro (Isomer B) reacts more efficiently. The bulky

ligands struggle to access the sterically crowded C1 position of Isomer A.

-

-

Advanced Conditions (Buchwald Ligands / S-Phos):

-

1-Chloro (Isomer A) becomes superior. The high ground-state energy of the C1-Cl bond (weakened by steric strain) facilitates rapid Oxidative Addition (OA) . Modern ligands (e.g., S-Phos, X-Phos) are designed to handle this steric bulk, turning the "defect" of strain into a kinetic advantage.

-

Experimental Protocol: Suzuki Coupling of 1-Chloro-7-Methoxynaphthalene

This protocol is optimized for the sterically hindered 1-position.

Reagents:

-

Substrate: 1-Chloro-7-methoxynaphthalene (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(2 mol%) -

Ligand: S-Phos (4 mol%)

-

Base:

(2.0 eq) -

Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with the chloride, boronic acid,

, S-Phos, and base. Evacuate and backfill with Argon ( -

Solvation: Add degassed Toluene and Water via syringe.

-

Activation: Heat the mixture to 100°C for 4–6 hours. (Note: The 7-chloro isomer would likely require 8–12 hours or higher temperatures due to the stronger, unhindered C-Cl bond).

-

Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography (0-10% EtOAc/Hexanes).

Figure 2: Optimized Suzuki coupling workflow for the hindered 1-chloro isomer.

Analytical Differentiation (NMR)

Distinguishing these isomers requires careful analysis of the aromatic region (6.5 – 8.5 ppm). The key diagnostic is the Peri-Proton (H-8) .

1-Chloro-7-Methoxynaphthalene ( NMR)

-

H-8 (Peri): Appears as a doublet at ~8.20–8.30 ppm . It is significantly deshielded by the magnetic anisotropy of the adjacent Chlorine at C1.

-

H-2 (Ortho to Cl): Appears as a doublet (~7.5 ppm) with a characteristic ortho-coupling (

). -

Methoxy: Singlet at ~3.95 ppm.

7-Chloro-1-Methoxynaphthalene ( NMR)

-

H-8 (Peri): Appears at ~8.15–8.25 ppm . It is deshielded by the Methoxy group at C1.

-

H-2 (Ortho to OMe): Appears further upfield (~6.7–6.8 ppm) compared to the 1-Cl isomer because it is ortho to an electron-donating Methoxy group, not an electron-withdrawing Chlorine. This is the primary differentiator.

Summary Table: Diagnostic Signals

| Signal | 1-Chloro-7-Methoxy (Isomer A) | 7-Chloro-1-Methoxy (Isomer B) |

| H-2 (Ortho) | ~7.5 ppm (Deshielded) | ~6.7 ppm (Shielded) |

| H-8 (Peri) | ~8.25 ppm (d) | ~8.20 ppm (d) |

| Coupling (H2) | Doublet ( | Doublet ( |

| Physical State | Low-melting solid / Oil | Oil |

References

-

Agomelatine Synthesis & Intermediates

-

Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. US Patent 7,476,751. Link

-

-

Naphthalene Reactivity Rules

-

Palladium Catalysis on Hindered Substrates

-

NMR Data Source

-

PubChem Compound Summary for 1-Methoxynaphthalene (CID 2216-69-5) and related derivatives. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-Methoxynaphthalen-1-ol | C11H10O2 | CID 599942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemwhat.com [chemwhat.com]

- 5. Palladium-catalyzed hydrocarbonylative cross-coupling with two different alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-1-methoxynaphthalene

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond discovery and synthesis to the safe and compliant management of the chemical entities we handle. 7-Chloro-1-methoxynaphthalene, a halogenated aromatic hydrocarbon, serves as a valuable synthetic intermediate. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Chloro-1-methoxynaphthalene, ensuring the safety of laboratory personnel and the protection of our environment.

The foundational principle of chemical waste management in the United States is the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" liability.[1][2] This means that you, the generator, are responsible for the waste until it is safely and properly disposed of.[3]

Section 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the substance's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 7-Chloro-1-methoxynaphthalene is not widely available, its classification as a chlorinated naphthalene allows for an expert assessment of its likely hazards based on analogous compounds and its chemical class. Halogenated organic compounds are often noted for their potential toxicity and environmental persistence.[4] Related compounds, such as other chlorinated naphthalenes and even naphthalene itself, are associated with skin, eye, and respiratory irritation, and are known to be toxic to aquatic life with long-lasting effects.[5][6][7] Therefore, 7-Chloro-1-methoxynaphthalene must be handled as a hazardous substance.

Under RCRA, a chemical waste generator must determine if their waste is legally defined as hazardous.[8] Given its chemical structure, 7-Chloro-1-methoxynaphthalene waste will be classified as hazardous.

| Hazard Profile: 7-Chloro-1-methoxynaphthalene (Inferred) | Guidance & Rationale |

| Physical State | Solid |

| Likely Health Hazards | May cause skin, eye, and respiratory tract irritation.[5][7] Harmful if swallowed or inhaled.[9][10] The toxicological properties have not been fully investigated, demanding a cautious approach.[5][7] |

| Environmental Hazards | Expected to be toxic to aquatic organisms, potentially with long-lasting effects, a characteristic common to many naphthalene derivatives.[6] |

| Primary Regulatory Framework | Resource Conservation and Recovery Act (RCRA).[11] Worker safety is governed by the Occupational Safety and Health Administration (OSHA).[12][13] |

| Incompatible Materials | Strong oxidizing agents.[7][14][15] |

Section 2: On-Site Waste Management: A Step-by-Step Protocol

Proper management within the laboratory is the first critical step in the disposal process. This ensures safety and compliance prior to the waste leaving your facility.

Protocol 2.1: Waste Segregation

Causality: Segregating chemical waste streams is fundamental to laboratory safety and efficient disposal. It prevents unintended and potentially dangerous chemical reactions and avoids the creation of complex waste mixtures that are significantly more difficult and expensive to dispose of.

-

Designate a specific, clearly labeled waste container solely for 7-Chloro-1-methoxynaphthalene and closely related halogenated aromatic hydrocarbon waste.

-

Crucially , do not mix this waste with other chemical streams such as acidic, basic, or non-halogenated organic waste.[16]

-

Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.

Protocol 2.2: Containment and Labeling

Causality: Proper containment prevents leaks and spills, while accurate labeling communicates hazards and ensures regulatory compliance. An accumulation start date is required to adhere to storage time limits.

-

Select a container made of a material compatible with halogenated hydrocarbons (e.g., glass or high-density polyethylene). The container must be in good condition with no cracks or leaks and have a securely sealing lid.[17]

-

Affix a hazardous waste tag or label to the container before adding the first drop of waste.[18]

-

The label must include:

-

The full chemical name: "7-Chloro-1-methoxynaphthalene Waste"

-

The primary hazards (e.g., "Toxic," "Environmental Hazard")

-

The accumulation start date (the date the first of the waste was placed in the container)

-

-

Keep the container closed at all times except when actively adding waste.

Protocol 2.3: Storage

Causality: Designated storage areas minimize the risk of accidental spills and exposure, and adherence to accumulation limits is a core RCRA requirement.

-

Store the waste container in a designated satellite accumulation area (at or near the point of generation) or a central accumulation area.

-

The storage area should be well-ventilated, such as in a chemical fume hood or a ventilated cabinet.

-

Ensure the use of secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

-

Consult your institution's Environmental Health & Safety (EHS) office to understand your generator status and the corresponding accumulation limits.

| RCRA Generator Status | On-Site Accumulation Time Limit | On-Site Quantity Limit |

| Large Quantity Generator (LQG) | Up to 90 days | No quantity limit |

| Small Quantity Generator (SQG) | Up to 180 days (or 270 days if the disposal facility is over 200 miles away) | No more than 6,000 kg (13,200 lbs) |

| Conditionally Exempt SQG (CESQG) / Very Small Quantity Generator (VSQG) | No time limit, but waste must be disposed of when quantity limits are reached. | No more than 1,000 kg (2,200 lbs) of hazardous waste; 1 kg of acutely hazardous waste |

This table provides a summary based on federal regulations. State regulations may be more stringent. Always confirm with your local EHS department.[11][17]

Section 3: Disposal Pathways and Decision-Making

The chemical stability of the carbon-halogen bond in compounds like 7-Chloro-1-methoxynaphthalene means they resist natural degradation.[19] Therefore, specific, high-energy disposal methods are required.

Preferred Disposal Pathway: High-Temperature Incineration

For halogenated organic compounds, the most effective and environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste incinerator.[14][20]

-

Mechanism: Incineration at temperatures typically exceeding 1200°C with a retention time of over two seconds ensures the complete destruction of the aromatic and chlorinated structure.[21]

-

Self-Validation: These facilities are equipped with afterburners and scrubber systems. The scrubbers are essential for neutralizing the acidic gases (primarily hydrogen chloride, HCl) that are formed during the combustion of chlorinated compounds, preventing their release into the atmosphere.[14]

Prohibited Disposal Pathway: Landfill

Direct landfilling of halogenated organic wastes is heavily restricted under RCRA's Land Disposal Restrictions (LDRs).[20][22] These regulations mandate that hazardous wastes must be treated to reduce their toxicity and mobility before they can be considered for land disposal.

Workflow for Proper Disposal

The following diagram outlines the logical workflow for the compliant disposal of 7-Chloro-1-methoxynaphthalene waste.

Caption: Decision workflow for the compliant disposal of 7-Chloro-1-methoxynaphthalene.

Section 4: Protocol for Arranging Off-Site Disposal

The final stage of disposal involves transferring the waste to a licensed professional who will manage its transportation and destruction in accordance with federal and state regulations.

-

Initiate Pickup Request: Once your waste container is nearing its capacity or the accumulation time limit is approaching, contact your institution's EHS department or your designated hazardous waste disposal contractor to schedule a pickup.

-

Prepare for Transport: Ensure the waste container is clean on the outside, securely sealed, and the label is fully legible. Store it in an easily accessible location for the disposal technician.

-

Complete the Hazardous Waste Manifest: Upon pickup, you will be required to sign a Uniform Hazardous Waste Manifest. This is a critical legal document that tracks the waste from your laboratory to its final destination.[11] Your signature certifies that the waste has been properly characterized, contained, and labeled. Retain a copy of the manifest for your records for at least three years.[11]

-

Trust the Process: The licensed transporter is now responsible for safely delivering the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated according to the facility's operational permits and regulatory standards.[23]

By adhering to this comprehensive guide, you fulfill your professional and legal obligations, ensuring that the byproducts of valuable research are managed with the highest standards of safety and environmental stewardship.

References

-

Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). North Carolina Department of Environmental Quality. Retrieved from [Link]

-

Ohura, T., Amagai, T., & Shinomiya, M. (2008). Occurrence and Profiles of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons in Waste Incinerators. Environmental Science & Technology, 42(5), 1490–1496. Retrieved from [Link]

-

OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Hazardous Waste Experts. Retrieved from [Link]

-

Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

-

OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]

-

Lee, W. S., & Lee, S. J. (1999). Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition. Toxicological & Environmental Chemistry, 69(3-4), 371-380. Retrieved from [Link]

-

Altwicker, E. R. (2001). Chloroaromatic formation in incineration processes. Fresenius' journal of analytical chemistry, 370(2-3), 284-292. Retrieved from [Link]

-

Regulations and Policies for Hazardous Waste. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

-

RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

-

Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

- Treatment of halogenated compounds. (1993). Google Patents.

-

Hoffman, R. V., Eiceman, G. A., Long, Y. T., Collins, M. C., & Lu, M. Q. (1990). Mechanism of chlorination of aromatic compounds adsorbed on the surface of fly ash from municipal incinerators. Environmental Science & Technology, 24(11), 1635–1641. Retrieved from [Link]

- Process for destroying chlorinated aromatic compounds. (2001). Google Patents.

-

Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2InfoHouse. Retrieved from [Link]

-

Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. Retrieved from [Link]

-

1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

-

Pop-Gogeva, A., Cvetkovikj, I., & Cvetanovska, A. (2023). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. Water, 15(12), 2235. Retrieved from [Link]

-

Material Safety Data Sheet - 1,2,3,4,5,6-Hexachloro-7-Methoxy-Naphthalene, Tech. (2005, October 3). Cole-Parmer. Retrieved from [Link]

-

Kwarciak-Kozłowska, A., & Gatidjo, A. (2021). HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. Civil and Environmental Engineering Reports, 31(2), 107-124. Retrieved from [Link]

-

RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. (2024, January 26). OSHA.com. Retrieved from [Link]

-

Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978, December 18). U.S. Environmental Protection Agency. Retrieved from [Link]

-

1-Methoxynaphthalene. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). University of California, San Diego. Retrieved from [Link]

-

International Chemical Safety Card: NAPHTHALENE. (n.d.). IPCS. Retrieved from [Link]

-

NIH Waste Disposal Guide 2014: Chemical Waste. (2014). National Institutes of Health. Retrieved from [Link]

-

Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. (1999, December 13). U.S. Environmental Protection Agency. Retrieved from [Link]

-

7-Chloro-1-methylnaphthalene. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

Sources

- 1. Regulations and Policies for Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]

- 2. epa.gov [epa.gov]

- 3. Navigating Hazardous Waste Regulations with Confidence - OSHA.com [osha.com]

- 4. p2infohouse.org [p2infohouse.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ICSC 0667 - NAPHTHALENE [chemicalsafety.ilo.org]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. us-east-1.graphassets.com [us-east-1.graphassets.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. deq.nc.gov [deq.nc.gov]

- 12. cleanmanagement.com [cleanmanagement.com]

- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. natlenvtrainers.com [natlenvtrainers.com]

- 18. orf.od.nih.gov [orf.od.nih.gov]

- 19. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. epa.gov [epa.gov]